molecular formula C22H28N4OS B2404759 2-(benzylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide CAS No. 2034371-57-6

2-(benzylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide

Cat. No. B2404759
CAS RN: 2034371-57-6
M. Wt: 396.55
InChI Key: BBNXVSCYEIZSLT-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of cinnoline, which is a bicyclic aromatic compound.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been studied for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide in lab experiments include its potential therapeutic applications in various fields of research. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(benzylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide. These include further studies on its mechanism of action, potential therapeutic applications in the treatment of neurodegenerative diseases, and its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine its safety and potential side effects in humans.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide involves the reaction of 5,6,7,8-tetrahydrocinnoline with piperidine and benzylthioacetic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The final product is obtained after purification and isolation.

Scientific Research Applications

2-(benzylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-benzylsulfanyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4OS/c27-22(16-28-15-17-6-2-1-3-7-17)23-19-10-12-26(13-11-19)21-14-18-8-4-5-9-20(18)24-25-21/h1-3,6-7,14,19H,4-5,8-13,15-16H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNXVSCYEIZSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CSCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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